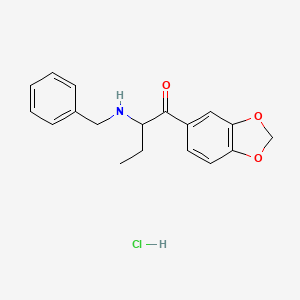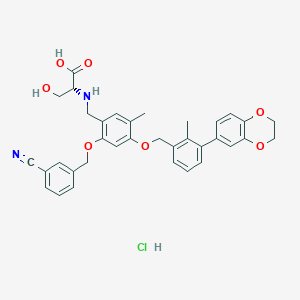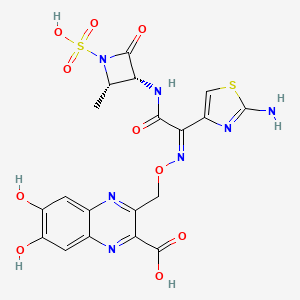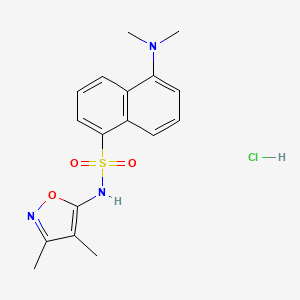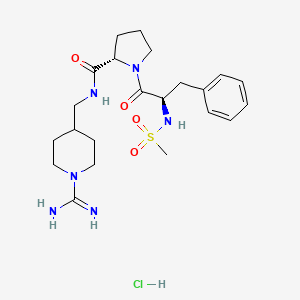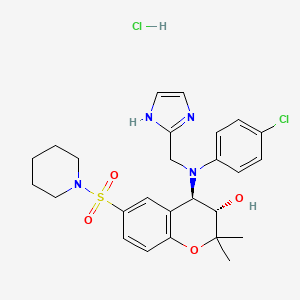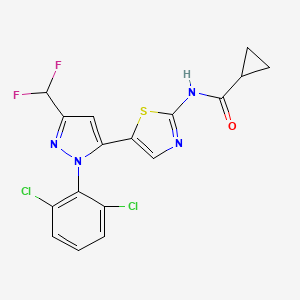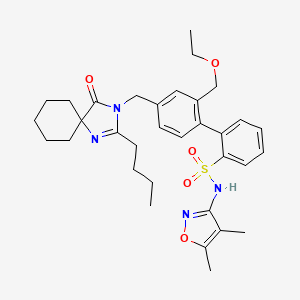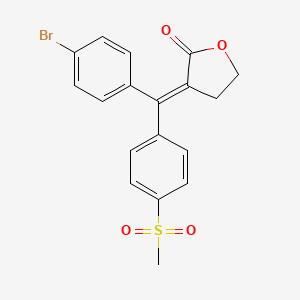
BMS-986163
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BMS-986163 is a negative allosteric modulator of GluN2B . It is a proagent that rapidly converts to its active parent molecule BMS-986169 . The IC50 value of BMS-986163 is 24 nM for GluN2B . It is a small molecule drug and is used for research purposes .
Molecular Structure Analysis
The molecular formula of BMS-986163 is C23H28FN2O5P . Its molecular weight is 462.45 . The InChIKey of BMS-986163 is ZPUVTBAQHJFPHE-BHDDXSALSA-N .Chemical Reactions Analysis
BMS-986163 is a proagent that rapidly converts to its active parent molecule BMS-986169 . The exact chemical reactions involved in this conversion are not specified in the search results.Aplicaciones Científicas De Investigación
Biodegradable Metals in Medical Applications : Biodegradable metals (BMs) are gaining interest in medical device applications due to their degradable nature. These materials, including Mg-based, Fe-based, and other BMs, are reviewed for their microstructures, mechanical properties, degradation behaviors, and clinical trials (Witte, 2018).
Innovation in Precision Medicine : Advancements in genetic, genomics, and epigenetic research contribute significantly to precision medicine. This involves deep phenotypic profiling and the use of artificial intelligence and machine learning algorithms to translate data into actionable information for diagnosis and treatment (Seyhan & Carini, 2019).
Biological Monitoring in Occupational Health Risk Assessment : Biological monitoring (BM) assesses individual exposure, effect, and susceptibility to occupational risk factors. This review discusses methodological aspects, interpretation, and management of BM data, and its implications in occupational health practice (Manno et al., 2010).
Bioinspired Materials for Environmental Applications : Bioinspired materials (BMs), like natural materials, are gaining attention for applications in environmental contexts, including carbon capture and storage. These materials have properties like high-pressure adsorption and catalytic applications, which are relevant for various environmental and energy applications (Kumar & Kim, 2016).
Protease-Activated Receptor 4 Antagonism in Thrombus Formation : BMS-986120, a PAR4 antagonist, was studied for its effects on human ex vivo thrombus formation. It showed potent and selective antiplatelet effects, suggesting its potential as a therapeutic antiplatelet strategy (Wilson et al., 2017).
Safety and Tolerability of BMS-986231 in Heart Failure Patients : A study on BMS-986231, a novel nitroxyl donor, explored its safety, tolerability, and haemodynamic effects in patients with heart failure with reduced ejection fraction. This study is significant for understanding the clinical applications of novel compounds like BMS-986163 (Tita et al., 2017).
Safety And Hazards
Propiedades
Número CAS |
1801151-09-6 |
|---|---|
Nombre del producto |
BMS-986163 |
Fórmula molecular |
C23H28FN2O5P |
Peso molecular |
462.4582 |
Nombre IUPAC |
4-((3S,4S)-3-fluoro-1-((R)-1-(4-methylbenzyl)-2-oxopyrrolidin-3-yl)piperidin-4-yl)phenyl dihydrogen phosphate |
InChI |
InChI=1S/C23H28FN2O5P/c1-16-2-4-17(5-3-16)14-26-13-11-22(23(26)27)25-12-10-20(21(24)15-25)18-6-8-19(9-7-18)31-32(28,29)30/h2-9,20-22H,10-15H2,1H3,(H2,28,29,30)/t20-,21+,22+/m0/s1 |
Clave InChI |
ZPUVTBAQHJFPHE-BHDDXSALSA-N |
SMILES |
O=C1N(CC2=CC=C(C)C=C2)CC[C@H]1N3C[C@@H](F)[C@H](C4=CC=C(OP(O)(O)=O)C=C4)CC3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BMS-986163; BMS 986163; BMS986163. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



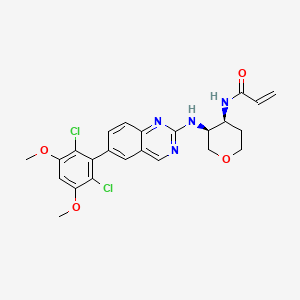
![(R)-Tetrahydrofuran-3-yl 4-(6-(5-(4-ethoxy-1-isopropylpiperidin-4-yl)pyridin-2-yl)pyrrolo[1,2-b]pyridazin-4-yl)piperazine-1-carboxylate](/img/structure/B606209.png)
![4-((2-(((1R,2R)-2-hydroxycyclohexyl)amino)benzo[d]thiazol-6-yl)oxy)-N-methylpicolinamide](/img/structure/B606210.png)
